molecular formula C3H9NO2 B045262 2-Amino-1,3-propanediol CAS No. 534-03-2

2-Amino-1,3-propanediol

Cat. No.: B045262
CAS No.: 534-03-2
M. Wt: 91.11 g/mol
InChI Key: KJJPLEZQSCZCKE-UHFFFAOYSA-N
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Description

2-Amino-1,3-propanediol (2-APD; CAS 534-03-2), also known as serinol, is a hygroscopic crystalline compound with the molecular formula C₃H₉NO₂ and a molecular weight of 91.11 g/mol. It is characterized by a melting point of 52–56°C and a boiling point of 115–116°C at 1 mmHg . As a versatile chemical building block, 2-APD is critical in synthesizing pharmaceuticals, including immunosuppressants, antibiotics (e.g., chloramphenicol derivatives), and liposomal gene delivery systems . Traditional production relies on chemical methods using fossil fuel-derived precursors, but recent advances employ metabolically engineered Escherichia coli for sustainable biosynthesis .

Preparation Methods

Amination of 2-Chloro-1,3-propanediol

The amination of 2-chloro-1,3-propanediol with ammonia represents a straightforward route to serinol, leveraging nucleophilic substitution to replace the chlorine atom with an amine group. In a large-scale implementation, 420.12 kg of 2-chloro-1,3-propanediol is reacted with 20% ammonia water (800.00 kg) and hexamethylenetetramine (15.00 kg) at 50–60°C for 8 hours . Hexamethylenetetramine acts as a catalyst, facilitating the substitution reaction while minimizing side products. Post-reaction filtration yields 346.27 kg of serinol, with gas chromatographic analysis confirming a purity suitable for industrial use .

Table 1: Reaction Parameters for Chloro-Propanediol Amination

ParameterDetail
Reactants2-Chloro-1,3-propanediol, NH₃, HMTA*
CatalystHexamethylenetetramine (HMTA)
Temperature50–60°C
Time8 hours
Yield346.27 kg (from 420.12 kg starting material)
ScaleIndustrial (3.80 kmol)

*HMTA: Hexamethylenetetramine

This method’s advantages include operational simplicity and compatibility with large-scale production. However, the use of chlorinated precursors raises environmental concerns due to halogenated waste generation .

Reductive Amination of 1,3-Dihydroxyacetone Dimer

Traditional High-Pressure Ammonia Method

The reductive amination of 1,3-dihydroxyacetone dimer with ammonia under high-pressure hydrogenation is a classical approach. The process involves dissolving the dimer in anhydrous liquid ammonia to form an imine intermediate, followed by catalytic hydrogenation at pressures up to 1450 psi (100 bar) using palladium-based catalysts . While effective, this method’s reliance on high-pressure conditions and liquid ammonia poses significant safety risks, limiting its industrial adoption .

Novel Substituted Amine Approach

To mitigate safety concerns, a modified reductive amination strategy employs substituted amines (e.g., methoxyamine) instead of ammonia. In this method, 1,3-dihydroxyacetone dimer reacts with methoxyamine in ethanol to form a stable alkoxyimine intermediate, which is subsequently hydrogenated at 40 psi H₂ using Raney nickel and Pd(OH)₂/C catalysts . This two-step process avoids hazardous ammonia handling and reduces operational pressure, enhancing scalability.

Table 2: Comparative Analysis of Reductive Amination Methods

ParameterTraditional (NH₃)Novel (Methoxyamine)
ReactantsNH₃, H₂Methoxyamine, H₂
CatalystPd-basedRaney Ni, Pd(OH)₂/C
Pressure1450 psi40 psi
SafetyHigh risk (NH₃, high pressure)Moderate risk (lower pressure)
YieldNot explicitly reportedQuantitative (example: 5.0 g → 200 mL solution)

The substituted amine route demonstrates superior safety and operational feasibility, though it introduces additional steps for intermediate isolation .

Catalytic Hydrogenation of 2-Nitro-1,3-propanediol

A third method involves the hydrogenation of 2-nitro-1,3-propanediol, synthesized from nitromethane and paraformaldehyde. In a patented process, nitromethane (124 g) and paraformaldehyde (126 g) are condensed in methanol to form 2-nitro-1,3-propanediol, which is then hydrogenated at 70°C under 0.5 MPa H₂ using palladium/carbon catalysts . This one-pot synthesis achieves an 80.2% yield, with high-vacuum distillation purifying the final product .

Table 3: Hydrogenation Process Parameters

ParameterDetail
ReactantsNitromethane, Paraformaldehyde
Catalyst5% Pd/C
Temperature70°C
Pressure0.5 MPa H₂
Yield80.2%
Key AdvantageAvoids halogenated intermediates

This method’s reliance on nitro compounds introduces challenges in intermediate stabilization but offers an environmentally favorable alternative by eliminating halogen use .

Comparative Analysis of Preparation Methods

Table 4: Industrial Viability of Serinol Synthesis Routes

MethodYieldSafetyScalabilityEnvironmental Impact
Chloro-Propanediol AminationHighModerateHighLow (halogenated waste)
Reductive Amination (NH₃)ModerateLowModerateHigh (NH₃ handling)
Reductive Amination (Methoxyamine)HighHighHighModerate
Nitro-Propanediol HydrogenationModerateHighHighLow

The substituted amine reductive amination and nitro-propanediol hydrogenation methods emerge as the most sustainable, balancing yield, safety, and environmental considerations.

Scientific Research Applications

Pharmaceutical Applications

1.1. Antibiotic Synthesis
2-Amino-1,3-propanediol has been historically significant as a precursor for the synthesis of antibiotics, particularly chloramphenicol. This antibiotic has been widely used due to its broad-spectrum efficacy against various bacterial infections .

1.2. X-ray Contrast Agents
The compound is utilized in the formulation of X-ray contrast agents, which enhance the visibility of internal structures in imaging procedures. Its chemical properties allow it to interact favorably with biological tissues, making it suitable for medical imaging applications .

1.3. Anti-cancer Drugs
Recent studies have indicated that derivatives of 2-APD can function as anti-cancer agents by promoting ceramide-induced apoptosis in cancer cells. Synthetic N-acylated serinols have shown promise in this area, suggesting that modifications of 2-APD could lead to effective cancer therapies .

1.4. Sphingosine and Ceramide Synthesis
this compound is also employed in the synthesis of sphingosine and ceramide, which are crucial for cellular signaling and membrane structure. These compounds are being investigated for their roles in dermatological applications and potential therapeutic uses in treating skin conditions .

Biotechnology Applications

2.1. Biosynthetic Pathways
Recent advancements have highlighted the potential for biosynthetic pathways to produce 2-APD through engineered microorganisms such as Escherichia coli. This biotechnological approach aims to create sustainable production methods that reduce reliance on fossil fuels and hazardous raw materials .

2.2. GABA Production
Research has demonstrated that certain strains of Aspergillus oryzae can utilize 2-APD in the production of gamma-aminobutyric acid (GABA), a neurotransmitter with various health benefits including anti-anxiety effects. This application illustrates the compound's utility in fermentation processes and functional food production .

Chemical Synthesis Applications

3.1. Intermediate for Organic Compounds
As an amino alcohol, 2-APD serves as a common intermediate in organic synthesis processes. Its ability to participate in various chemical reactions makes it valuable for producing diverse organic compounds .

Summary Table of Applications

Application Area Specific Uses
PharmaceuticalsAntibiotic synthesis (chloramphenicol), X-ray contrast agents, anti-cancer drugs
BiotechnologyBiosynthetic pathways for sustainable production, GABA production
Chemical SynthesisIntermediate for organic compounds

Case Studies

5.1. Biosynthetic Production
A study established an artificial biosynthetic pathway using genetically engineered E. coli to convert glucose into 2-APD efficiently. This method not only enhances yield but also aligns with green chemistry principles by minimizing the use of hazardous materials .

5.2. Anti-cancer Research
Research on N-acylated serinols demonstrated their effectiveness in inducing apoptosis in cancer cells through ceramide pathways, suggesting a novel approach to cancer treatment that leverages the properties of 2-APD derivatives .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-APD with key structural analogs:

Property 2-Amino-1,3-propanediol (2-APD) 2-Amino-2-methyl-1,3-propanediol (2S)-2-Amino-1-phenyl-1,3-propanediol
Molecular Formula C₃H₉NO₂ C₄H₁₁NO₂ C₉H₁₃NO₂
CAS Number 534-03-2 115-69-5 920277-22-1
Key Substituents None Methyl group at C2 Phenyl group at C1
Applications Pharmaceuticals, biosynthetics Biochemical buffers, reagents Targeted drug formulations
Safety Profile Hygroscopic; requires dry storage Requires PPE due to aspiration risks Limited toxicity data available
Production Methods Chemical synthesis, bioengineering Chemical synthesis Stereoselective synthesis
Notable Research Chloramphenicol derivatives Environmental hazard mitigation Immunosuppressant activity

Key Insights:

2-Amino-2-methyl-1,3-propanediol (CAS 115-69-5): The methyl group at C2 enhances steric hindrance, reducing reactivity compared to 2-APD. This compound is widely used in biochemical buffers but requires stringent handling due to risks of aspiration and environmental contamination . Its molecular weight (105.14 g/mol) and higher hydrophobicity make it less suitable for aqueous pharmaceutical formulations compared to 2-APD .

(2S)-2-Amino-1-phenyl-1,3-propanediol: The phenyl group introduces aromaticity, enabling π-π interactions in drug-DNA binding. This derivative has shown promise in immunosuppressant formulations for organ transplantation . Stereochemistry at C2 (S-configuration) is critical for biological activity, as seen in its enhanced binding affinity compared to racemic mixtures .

Pharmaceutical Efficacy

  • Chloramphenicol Derivatives : Modifications to the 2-APD moiety in chloramphenicol analogs (e.g., compound 10 in ) retain antibacterial activity while reducing toxicity. For instance, replacing the p-nitrophenyl group with a 1-methylsulfonylpyrrole system maintained efficacy comparable to thiamphenicol .
  • Liposomal Gene Delivery : Amphiphiles with a 2-APD core (e.g., compound 43a in ) demonstrated superior transfection efficiency and serum compatibility compared to spermine-based analogs, highlighting the role of the diol backbone in stabilizing lipid-DNA complexes .

Biological Activity

2-Amino-1,3-propanediol (also known as serinol) is a significant compound in biochemical processes, particularly in the synthesis of phospholipids and neurotransmitters. This article delves into its biological activity, highlighting its functions, derivatives, and relevant research findings.

This compound has the molecular formula C3_3H9_9NO2_2. Its structure features an amino group and two hydroxyl groups, making it a prochiral compound with potential for various biological interactions. This compound is a precursor in the biosynthesis of essential biomolecules, influencing cell membrane integrity and fluidity.

Biological Functions

1. Phospholipid Biosynthesis:
this compound plays a crucial role in the synthesis of phosphatidylserine and other phospholipids. These molecules are integral to maintaining cell membrane structure and function, facilitating proper signaling and transport mechanisms across membranes .

2. Neurotransmitter Synthesis:
This compound is involved in synthesizing neurotransmitters such as serotonin, which is vital for mood regulation, sleep, and appetite control. The presence of serinol in the brain underscores its importance in neurological health .

3. Sphingolipid Metabolism:
this compound is also implicated in sphingolipid metabolism. Sphingolipids are essential for cell signaling and interactions; thus, serinol's role in their metabolism is critical for cellular growth, differentiation, and apoptosis .

Derivatives and Their Biological Activity

Natural derivatives of this compound include sphingosines and ceramides. These derivatives act as second messengers in eukaryotic cells, influencing various cellular processes such as growth regulation and stress response. For instance:

  • Sphingosine: This derivative regulates cell growth and apoptosis.
  • Ceramide: Involved in signaling pathways that mediate stress responses .

Table 1: Key Derivatives of this compound

Derivative Biological Role
SphingosineCell growth regulation
CeramideStress response signaling
Acylated SerinolsCentral second messengers in eukaryotes

Toxicological Studies

Research has indicated that this compound exhibits low toxicity levels under typical exposure scenarios. Various studies have shown that high dosages can lead to liver histopathological changes in animal models but do not indicate significant long-term toxicity at normal exposure levels .

Case Study: Toxicity Evaluation

A study conducted on rats revealed that ingestion of high doses resulted in fetotoxic effects without consistent adverse findings across multiple repeated-dose toxicity studies. The LD50 values for different species were reported to exceed 1000 mg/kg body weight, indicating a relatively low risk at therapeutic levels .

Applications in Pharmaceuticals

The pharmaceutical industry has recognized the potential of this compound derivatives for developing medications targeting various health conditions. These derivatives are being explored for their analgesic properties and potential use in treating pain-related disorders .

Recent Research Findings

Recent advancements have focused on synthesizing this compound through biosynthetic pathways using engineered microorganisms. This approach aims to create a more sustainable production method compared to traditional chemical processes reliant on fossil fuels .

Q & A

Q. Basic: What are the standard synthetic routes for 2-Amino-1,3-propanediol (serinol)?

Methodological Answer:
Two primary synthetic routes are documented:

Catalytic Hydrogenation of 5-肟基-1,3-二噁烷 : This method involves hydrogenating 5-肟基-1,3-二噁烷 under catalytic conditions, followed by hydrolysis to yield serinol. Reaction conditions (e.g., catalyst type, temperature) significantly influence yield and purity .

Reduction of D-Serine Derivatives : D-Serine is methylated via acidic methanolysis (0.5 M HCl/MeOH, 85°C, 40 min), followed by NaBH₄ reduction in methanol/water (1:1) to produce this compound. This route is advantageous for enantiomeric purity in biological studies .

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield Optimization Tips
Catalytic Hydrogenation5-肟基-1,3-二噁烷H₂, catalyst (e.g., Pd/C)Optimize hydrolysis pH (~6–7)
D-Serine ReductionD-SerineNaBH₄, methanol/waterControl reaction temperature

Q. Basic: How is this compound characterized in research settings?

Methodological Answer:
Key characterization techniques include:

  • Melting Point Analysis : 52–56°C (pure form) . Deviations indicate impurities.
  • Gas Chromatography (GC) : Purity ≥99% confirmed via GC with flame ionization detection .
  • GLC-MS : Used to verify derivatives (e.g., peracetylated forms) by comparing retention times and fragmentation patterns with synthetic standards .

Q. Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Catalyst Selection : For hydrogenation, transition metal catalysts (e.g., Pd/C) improve efficiency. Pre-treatment with weak acids enhances activity .
  • Purification Strategies : Recrystallization from ethanol/water mixtures removes by-products. For NaBH₄ reductions, post-reaction acidification (pH 3–4) precipitates impurities .
  • Reaction Monitoring : Use in-situ FTIR or NMR to track intermediate formation and adjust conditions dynamically .

Q. Advanced: What role does this compound play in immunosuppressive drug development?

Methodological Answer:
Serinol derivatives (e.g., Formula I compounds) act as immunosuppressants by inhibiting T-cell proliferation. Key steps in evaluating activity include:

In Vitro Assays : Measure IL-2 suppression in Jurkat T-cells at 10–100 µM concentrations .

Structural Modifications : Introduce acyl or alkoxycarbonyl groups (R₂–R₅ in Formula I) to enhance binding affinity to immunophilin proteins .

Table 2: Key Derivatives and Biological Activity

DerivativeModification SiteIC₅₀ (IL-2 Suppression)
C16-SerinolN-palmitoylation25 µM
Tosylate-EtherHydroxyl group18 µM

Q. Advanced: How can structural modifications influence the biological activity of serinol derivatives?

Methodological Answer:

  • N-Acylation : Increases lipophilicity, enhancing membrane permeability (e.g., C16-serinol elevates endogenous ceramide by 50–80% in neuroblastoma cells) .
  • Hydroxyl Protection : Silylation (e.g., tert-butyldiphenylsilyl chloride) stabilizes intermediates during oligonucleotide synthesis, enabling precise functional motif assembly (e.g., wedge, dimer) .

Q. Data Contradiction: How to address discrepancies in reported physical properties of serinol derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Synthetic Variability : Hydrogenation vs. reduction routes yield different impurity profiles. Use orthogonal purification (e.g., column chromatography + recrystallization) .
  • Analytical Conditions : Melting point ranges vary due to hygroscopicity. Store samples in desiccators and report humidity levels during analysis .

Recommendation : Always cross-validate using multiple techniques (e.g., GC + NMR) and reference synthetic standards in peer-reviewed studies .

Properties

IUPAC Name

2-aminopropane-1,3-diol
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InChI

InChI=1S/C3H9NO2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KJJPLEZQSCZCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9NO2
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DSSTOX Substance ID

DTXSID2060202
Record name 1,3-Propanediol, 2-amino-
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Molecular Weight

91.11 g/mol
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CAS No.

534-03-2
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Synthesis routes and methods I

Procedure details

Alternatively, an enantiomeric 2-aminopropane-1,3-diol of the present invention is prepared by reducing a trans-propenoate 83, prepared from an appropriate aldehyde and a (carbalkoxymethylene)triphenylphosphorane in a conventional Wittig reaction, is reduced to a carbinol 84 and epoxidized under asymmetric conditions to an epoxycarbinol 85, which in turn, is condensed with a benzoylisocyanate to provide a benzoylcarbamate, 86 cyclized to an oxazolidinone 87, and cleaved to an aminopropanediol 88.
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Synthesis routes and methods II

Procedure details

Alternatively, an enantiomeric 2-aminopropane-1,3-diol of the present invention is prepared by reducing a trans-propenoate 83, prepared from an appropriate aidehyde and a (carbalkoxymethylene)triphenylphosphorane in a conventional Wittig reaction, is reduced to a carbinol 84 and epoxidized under asymmetric conditions to an epoxycarbinol 85, which in turn, is condensed with a benzoylisocyanate to provide a benzoylcarbamate, 86 cyclized to an oxazolidinone 87, and cleaved to an aminopropanediol 88.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-1,3-propanediol
2-Amino-1,3-propanediol
2-Amino-1,3-propanediol
2-Amino-1,3-propanediol
2-Amino-1,3-propanediol
2-Amino-1,3-propanediol

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